

thermal decomposition reaction of Dioxohydrazine

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Compound Focus: Dioxohydrazine

CAS No.: 16824-89-8

Cat. No.: S620775

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Thermodynamic Properties of Dioxohydrazine

The most precise data comes from the Active Thermochemical Tables (ATcT), which provides the following standard enthalpies of formation for *cis*-**dioxohydrazine** (ONNO) in the gaseous state [1]:

| Property | Value at 0 K | Value at 298.15 K | Uncertainty | Units |
|-------------------------------------------------------|--------------|-------------------|-------------|--------|
| Standard Enthalpy of Formation ($\Delta_f H^\circ$) | 172.89 | 171.13 | ± 0.14 | kJ/mol |

The high positive enthalpy of formation indicates that *cis*-**dioxohydrazine** is a high-energy molecule and is likely to be thermally unstable. Its decomposition into more stable nitrogen oxides is expected to be a highly exothermic process.

Correlated Species and Decomposition Context

The ATcT analysis identifies species with enthalpies of formation that are strongly correlated with that of ONNO. The table below lists the most relevant ones, which are likely its decomposition products or participate in related chemical networks [1].

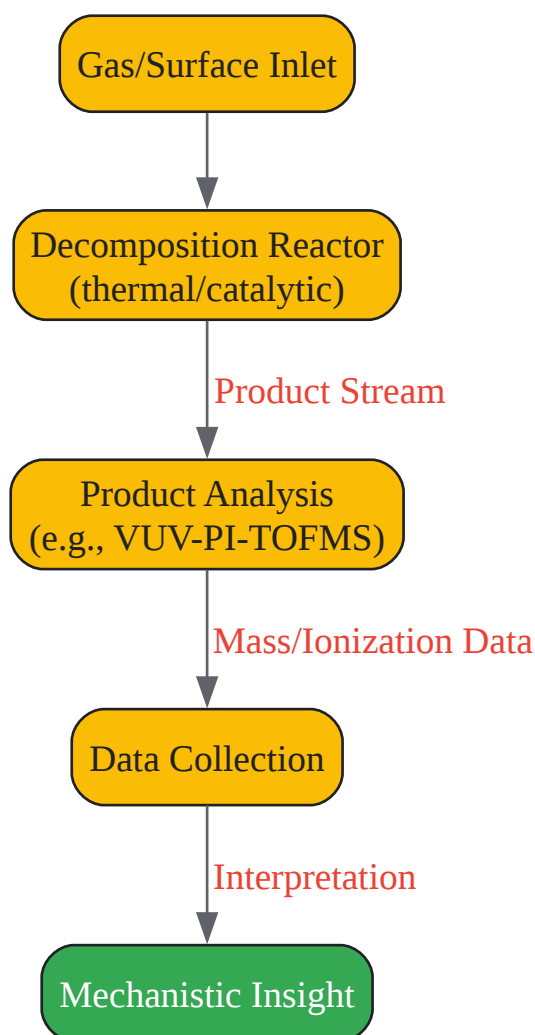
| Species Name | Formula | $\Delta_f H^\circ(298.15 \text{ K})$ (kJ/mol) | Correlation Coefficient (%) |
|----------------------|-------------------------------------|-----------------------------------------------|-----------------------------|
| Nitric oxide | NO (g) | 91.123 | 94.3 |
| Nitrogen dioxide | NO ₂ (g) | 34.052 | 94.3 |
| Dinitrogen tetroxide | O ₂ NNO ₂ (g) | 10.86 | 91.7 |
| Nitrogen sesquioxide | ONN(O)O (g) | 86.15 | 84.8 |

The extremely high correlation with **NO** and **NO₂** strongly suggests that the decomposition of ONNO leads to the formation of these common nitrogen oxides. A potential, energetically favorable decomposition pathway could be: **ONNO (g) → 2 NO (g)** This is supported by the significant energy release calculated from the enthalpies of formation: $\Delta H \approx 171.13 \text{ kJ/mol} - (2 \times 91.123 \text{ kJ/mol}) \approx -11.1 \text{ kJ/mol}$.

Experimental and Mechanistic Insights

While a detailed protocol for ONNO is not available, research on similar compounds provides clues about possible decomposition mechanisms.

- **Decomposition of Hydrazine Derivatives:** Studies on **hydrazine (N₂H₄)** and **2-hydroxyethylhydrazine (HEH)** show that their decomposition is complex and highly dependent on the environment (thermal vs. catalytic) and the specific catalyst used [2] [3] [4]. Iridium (Ir) surfaces, for example, are highly effective and selective catalysts for the decomposition of hydrazine into hydrogen and nitrogen [4]. It is plausible that the decomposition of **dioxohydrazine** is similarly sensitive to experimental conditions and catalytic surfaces.
- **Proposed General Workflow:** Based on the methodologies applied to related compounds like HEH [3], an experimental approach to study ONNO decomposition would likely involve coupling a controlled decomposition environment with a high-sensitivity detection technique. The diagram below outlines this conceptual workflow.



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Conceptual workflow for studying **dioxohydrazine** decomposition, inspired by methods for similar compounds [3].

Research Implications and Next Steps

The thermodynamic data confirms **dioxohydrazine** as a high-energy molecule of significant theoretical interest. Its strong thermodynamic correlation with NO and NO₂ places it within the complex reaction network of nitrogen oxides, which is crucial for modeling processes in atmospheric chemistry and combustion.

To overcome the lack of specific kinetic or mechanistic data for ONNO, you may need to:

- **Consult Specialized Databases:** Use platforms like SciFinder or Reaxys to search for journal articles that may contain more detailed experimental work on **dioxohydrazine**.
- **Explore Computational Chemistry:** Performing quantum chemical calculations could be a viable approach to predict the thermal decomposition pathways and energy barriers.

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